2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Description
2-Methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused heterocyclic core structure. The compound features:
- Thieno[2,3-d]pyrimidine backbone: A bicyclic system combining thiophene and pyrimidine rings, known for its pharmacological relevance in kinase inhibition and anticancer research .
- Substituents:
- 4-Chloro group: Enhances electrophilicity and binding affinity to biological targets .
- 5-Methyl group: Improves lipophilicity and metabolic stability .
- 2-(Pyridin-3-yl) moiety: Contributes to π-π stacking interactions in receptor binding .
- 6-Carboxylate ester (2-methoxyethyl): Modulates solubility and bioavailability .
Properties
IUPAC Name |
2-methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-11-13(17)19-14(10-4-3-5-18-8-10)20-15(11)24-12(9)16(21)23-7-6-22-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDFNIEXOEFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-yl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Chlorination and Methylation:
Esterification: The final step involves the esterification of the carboxyl group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways that are crucial for cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidine Derivatives
Key Observations:
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, CF3O): Increase reactivity and target binding but may reduce metabolic stability . Aromatic/Heteroaromatic Substituents (e.g., pyridinyl, benzyl): Improve binding to hydrophobic pockets in enzymes or receptors . Amino vs. Chloro at Position 4: Amino derivatives (e.g., compound 2) show higher solubility and antiproliferative activity, while chloro derivatives (target compound) are more electrophilic, favoring covalent interactions .
Ester Group Variations :
- Ethyl/methyl esters (e.g., compound 11 ) are common for balancing lipophilicity and hydrolysis resistance. The 2-methoxyethyl ester in the target compound may offer superior hydrolytic stability compared to simpler esters .
Therapeutic Potential: Kinase Inhibition: The pyridinyl and morpholinylmethyl substituents (target compound and 735305-32-5) are associated with kinase inhibition, particularly in cancer therapy . Hormone Receptor Modulation: Compounds like Org 41,841 demonstrate LH receptor agonism, highlighting the scaffold’s versatility .
Biological Activity
The compound 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 331.79 g/mol
- CAS Number : [Insert CAS Number Here]
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated various thienopyrimidine derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria. The findings indicated that compounds with specific substitutions on the thienopyrimidine ring showed enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against different strains .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | Staphylococcus aureus | 8 |
| 4e | Escherichia coli | 16 |
| 5g | Mycobacterium tuberculosis | 4 |
The mechanism by which thieno[2,3-d]pyrimidines exert their antimicrobial effects is believed to involve the inhibition of nucleic acid synthesis. This is achieved through the interference with enzymes critical for DNA replication and repair processes. Such interactions can lead to cell death or growth inhibition in susceptible microorganisms .
Cytotoxicity and Safety Profile
In evaluating the safety profile of these compounds, hemolytic assays have been conducted to assess cytotoxicity. The most potent compounds demonstrated non-toxic behavior at concentrations up to 200 µmol/L, indicating a favorable safety margin for further development .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of a related thienopyrimidine compound against multi-drug resistant strains of bacteria. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead candidate for antibiotic development.
- Therapeutic Potential in Cancer : Another investigation explored the anti-cancer properties of thienopyrimidine derivatives. It was found that certain modifications to the thieno[2,3-d]pyrimidine structure enhanced its ability to inhibit tumor cell proliferation in vitro. The compound's interaction with specific cellular pathways involved in cancer progression is an area of ongoing research .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing thieno[2,3-d]pyrimidine-6-carboxylate derivatives, and how can they be adapted for the target compound?
- Methodology :
- Start with a Biginelli-like condensation (e.g., ethyl acetoacetate, aldehyde, and thiourea derivatives) to form the pyrimidine core .
- For esterification, employ reflux conditions with sodium carbonate in ethanol to cyclize intermediates, as demonstrated for ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate (yield: ~78%) .
- Adapt substituent introduction via nucleophilic displacement (e.g., replacing chloro groups with amines or alkoxy groups under basic conditions) .
Q. How is the crystal structure of thieno[2,3-d]pyrimidine derivatives determined, and what structural features are critical for stability?
- Methodology :
- Use single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles. For example, dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) influence molecular packing .
- Identify hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize crystal lattices .
- Key Data : Flattened boat conformations in pyrimidine rings (deviation: ~0.224 Å from plane) correlate with reduced steric strain .
Q. What safety protocols are recommended for handling thieno[2,3-d]pyrimidine derivatives during synthesis?
- Methodology :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as recommended for ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate .
- Store compounds in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of the target compound?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or antimicrobial enzymes) based on structural analogs .
- Validation : Cross-reference computational results with in vitro assays (e.g., MIC values for antimicrobial activity) .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for thieno[2,3-d]pyrimidine derivatives?
- Methodology :
- Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals, particularly in crowded aromatic regions .
- Validate crystallographic data against solution-state structures using dynamic NMR to assess conformational flexibility .
- Case Study : Discrepancies in dihedral angles between X-ray and computational models may arise from crystal packing forces .
Q. How do substituents (e.g., 4-chloro, pyridin-3-yl) influence the compound’s pharmacokinetic properties?
- Methodology :
- Conduct logP assays (shake-flask method) to measure lipophilicity, critical for blood-brain barrier penetration .
- Use metabolic stability assays (e.g., liver microsomes) to evaluate susceptibility to cytochrome P450 oxidation .
Q. What strategies mitigate byproduct formation during cyclization steps in thieno[2,3-d]pyrimidine synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
